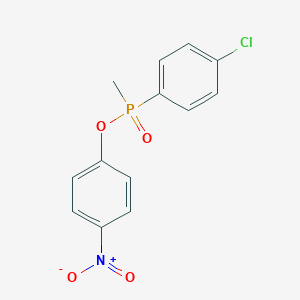
4-Nitrophenyl (4-chlorophenyl)methylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl (4-chlorophenyl)methylphosphinate is an organophosphorus compound that features both nitrophenyl and chlorophenyl groups attached to a methylphosphinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (4-chlorophenyl)methylphosphinate typically involves the reaction of 4-nitrophenol with 4-chlorobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl (4-chlorophenyl)methylphosphinate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
4-Nitrophenyl (4-chlorophenyl)methylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate for various enzymatic reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl (4-chlorophenyl)methylphosphinate involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The chlorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can affect the compound’s binding to its targets. The methylphosphinate moiety can interact with enzymes and other proteins, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl phosphate: Used as a substrate for phosphatase enzymes.
4-Nitrophenyl acetate: Employed in the study of esterases.
4-Nitrophenyl-β-D-glucopyranoside: Used in glycosidase assays.
Uniqueness
4-Nitrophenyl (4-chlorophenyl)methylphosphinate is unique due to the presence of both nitrophenyl and chlorophenyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups with the methylphosphinate moiety makes this compound versatile for various applications in research and industry.
Propiedades
Número CAS |
81344-25-4 |
|---|---|
Fórmula molecular |
C13H11ClNO4P |
Peso molecular |
311.66 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)-methylphosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C13H11ClNO4P/c1-20(18,13-8-2-10(14)3-9-13)19-12-6-4-11(5-7-12)15(16)17/h2-9H,1H3 |
Clave InChI |
ORLKOTAMWPYNIJ-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


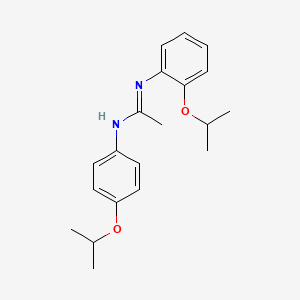
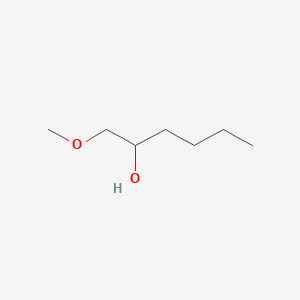
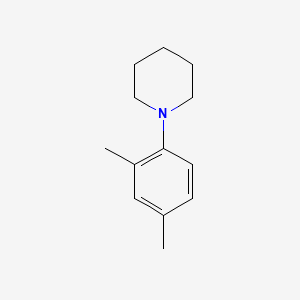
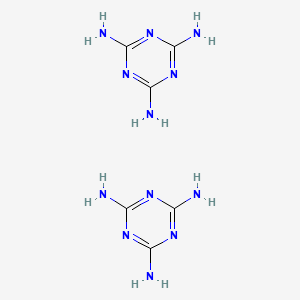
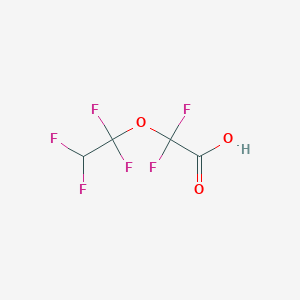
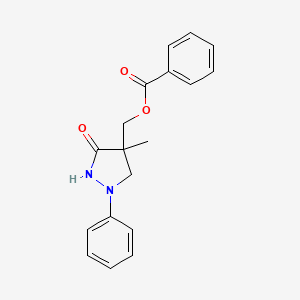
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)

![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
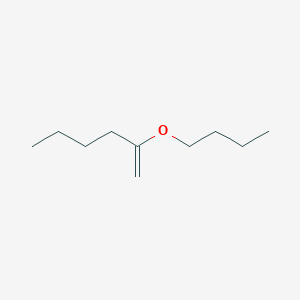
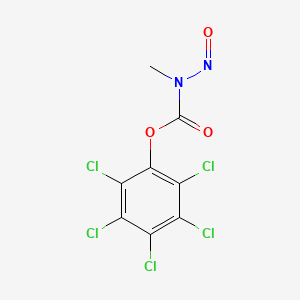
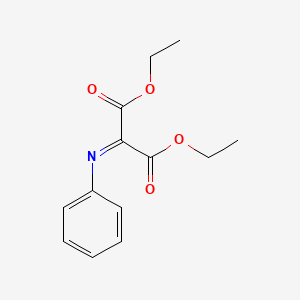
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
